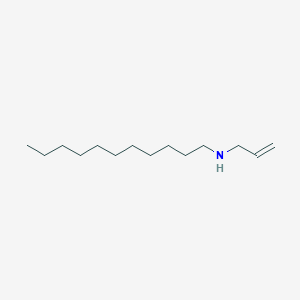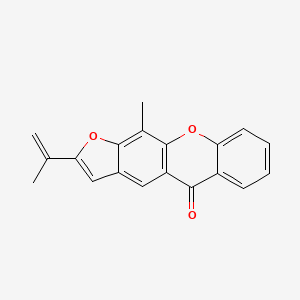
N-(Prop-2-en-1-yl)undecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Prop-2-en-1-yl)undecan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a prop-2-en-1-yl group attached to an undecan-1-amine backbone, making it a primary amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)undecan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-bromoundecane with allylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired amine through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Prop-2-en-1-yl)undecan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Prop-2-en-1-yl)undecan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing amine-based pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N-(Prop-2-en-1-yl)undecan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological pathways. For instance, it may inhibit specific enzymes or modulate receptor functions, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-propen-1-amine: Similar structure with a methyl group instead of the undecan chain.
N-Allylmethylamine: Features an allyl group similar to N-(Prop-2-en-1-yl)undecan-1-amine but with a shorter alkyl chain.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
132711-12-7 |
|---|---|
Molekularformel |
C14H29N |
Molekulargewicht |
211.39 g/mol |
IUPAC-Name |
N-prop-2-enylundecan-1-amine |
InChI |
InChI=1S/C14H29N/c1-3-5-6-7-8-9-10-11-12-14-15-13-4-2/h4,15H,2-3,5-14H2,1H3 |
InChI-Schlüssel |
DIKSDWCPBPKPCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)



![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)




![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
